molecular formula C11H16F3NO2S2 B8246172 (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B8246172
M. Wt: 315.4 g/mol
InChI Key: YJHQCSIURSSCAX-NQMVMOMDSA-N
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Description

(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (CAS: 2094737-51-4) is a bicyclic sulfonamide derivative characterized by a rigid hexahydro-1H-3a,6-methanobenzo[c]isothiazole scaffold. The compound features a trifluoromethylthio (-SCF₃) substituent at position 1 and two methyl groups at position 8, contributing to its stereochemical complexity and physicochemical stability. Its molecular formula is C₁₁H₁₆F₃NO₂S₂, with a molecular weight of 315.38 g/mol .

Key properties include:

  • Solubility: Requires heating to 37°C and ultrasonication for optimal dissolution in organic solvents .
  • Purity: >97% as verified by HPLC, with safety data indicating skin/eye irritation hazards (H315, H319) .

Properties

IUPAC Name

(1S,5R,7R)-10,10-dimethyl-4-(trifluoromethylsulfanyl)-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2S2/c1-9(2)7-3-4-10(9)6-19(16,17)15(8(10)5-7)18-11(12,13)14/h7-8H,3-6H2,1-2H3/t7-,8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHQCSIURSSCAX-NQMVMOMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)SC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)SC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the trifluoromethylsulfanyl group, and oxidation to form the dioxide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods are designed to minimize waste and reduce production costs while maintaining high product quality .

Chemical Reactions Analysis

Types of Reactions

(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the tricyclic core .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group plays a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in multiple pathways, influencing various biological processes .

Comparison with Similar Compounds

The compound belongs to a class of bicyclic sulfonamides with structural analogs differing in substituents and stereochemistry. Below is a detailed comparison:

Structural Analogs and Physicochemical Properties
Compound Name (CAS) Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (2094737-51-4) -SCF₃ C₁₁H₁₆F₃NO₂S₂ 315.38 High lipophilicity (logP ~3.1*); stable under refrigeration; research use only
Analog 1 (94594-90-8) -H (unsubstituted) C₁₀H₁₇NO₂S 215.31 Lower molecular weight; reduced steric bulk; similar storage requirements
Analog 2 (122795-10-2) -F C₁₀H₁₆FNO₂S 233.30 Increased polarity (logP ~1.8*); fluorine enhances metabolic stability

*Estimated logP values based on substituent contributions.

Key Observations :

  • The dimethyl groups at position 8 contribute to steric stabilization , reducing susceptibility to enzymatic degradation compared to unsubstituted analogs .

Biological Activity

The compound (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide , also known by its CAS number 2094737-51-4 , is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C11H16F3NO2SC_{11}H_{16}F_3NO_2S, with a molecular weight of approximately 315.38 g/mol . The presence of the trifluoromethylthio group is significant for its biological activity, particularly in enhancing lipophilicity and modulating receptor interactions.

Antiviral Activity

Research indicates that derivatives of the isothiazole class exhibit notable antiviral properties. For instance, analogues of the related compound TSAO (1-[2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]thymine)-3'-spiro-5"-(4"-amino-1",2"-oxathiole 2",2"-dioxide) have shown effective inhibition against HIV-1 with low effective concentrations ranging from 0.056 to 0.52 µM . This suggests that similar structural motifs in this compound could confer antiviral properties as well .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethylthio group may enhance the binding affinity to viral proteins or host cell receptors involved in viral entry or replication processes.

Study 1: Antiviral Efficacy

A study focusing on the synthesis and evaluation of triazole derivatives related to TSAO found that modifications at specific positions significantly increased antiviral potency. The findings suggest that similar modifications in this compound may lead to enhanced biological activity against viral pathogens .

Study 2: Toxicological Assessment

Preliminary toxicological assessments indicate that compounds within the same class exhibit varying degrees of cytotoxicity depending on their structural features. The safety profile of this compound requires further investigation to determine its therapeutic window and potential side effects.

Comparative Analysis of Structural Analogues

Compound NameCAS NumberBiological ActivityEffective Concentration
TSAONot availableAnti-HIV0.056 - 0.52 µM
(3aS,6R,7aR)-8,8-Dimethyl...2094737-51-4Potentially antiviralTBD

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